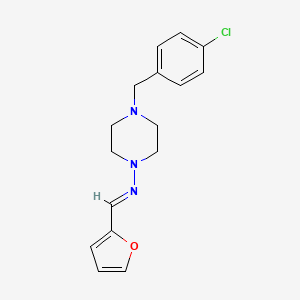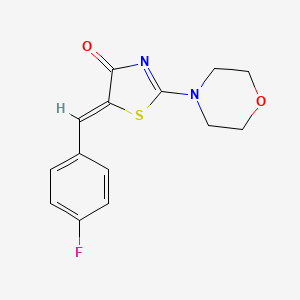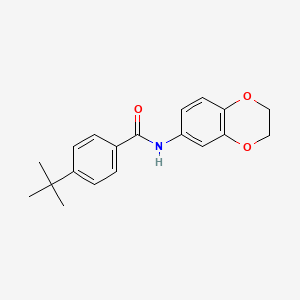![molecular formula C15H15N3OS B5518575 N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5518575.png)
N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.09358328 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide is an important compound in the realm of organic chemistry, with its applications extending to various fields including drug development and materials science. For instance, the synthesis and characterization of related compounds such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been detailed, showcasing its potential in anticancer drug development. The compound was synthesized and analyzed using spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).
Corrosion Inhibition
Another significant application is in the field of corrosion science, where compounds with similar functional groups have been synthesized and investigated for their corrosion inhibition properties. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated effective corrosion inhibition on mild steel surfaces in acidic environments. This underlines the compound's potential as a protective agent against corrosion, offering insights into the development of more efficient and environmentally friendly corrosion inhibitors (Daoud et al., 2014).
Antimalarial Activity
Additionally, derivatives of similar structures have been explored for their antimalarial activities. The synthesis of new benzothiazole derivatives, for instance, emphasizes the compound's role as a pharmacophoric group in the search for potent antimalarial agents. These studies are vital for developing novel therapeutic agents against malaria, showcasing the compound's utility in medicinal chemistry (Yurttaş et al., 2015).
Antimicrobial Activity
Research into novel sulphonamide derivatives, including those derived from bromo-N-(phenylsulfonyl)acetamide, has also highlighted significant antimicrobial properties. These compounds, through various synthetic pathways, exhibit promising activity against multiple microbial strains, pointing towards the compound's potential in addressing antibiotic resistance and the development of new antimicrobial agents (Fahim & Ismael, 2019).
Metabolic Studies and Toxicology
Metabolic phenotyping studies have applied to compounds like acetaminophen (APAP), closely related to the discussed compound, offering insights into its metabolism and hepatotoxicity. This research provides a comprehensive understanding of the metabolic pathways involved in the biotransformation of these compounds and their implications for liver health, underscoring the importance of metabolic studies in drug safety evaluations (Coen, 2015).
Wirkmechanismus
The mechanism of action of “N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide” is not specified in the search results. The mechanism of action usually refers to how a compound, often a drug, produces its effects in a biological system. As this compound is used for proteomics research , its mechanism of action would depend on the specific context of the research.
Zukünftige Richtungen
The future directions for “N-{3-[(anilinocarbonothioyl)amino]phenyl}acetamide” are not specified in the search results. As it is used for proteomics research , future directions could include further studies to understand its interactions with proteins or its potential applications in biomedical research.
Eigenschaften
IUPAC Name |
N-[3-(phenylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUTOSKTIESFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)
![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5518568.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)
![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)
